2,3-Dihydroxyterephthalohydrazide

Overview

Description

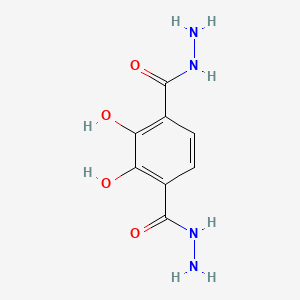

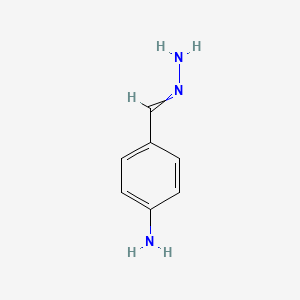

2,3-Dihydroxyterephthalohydrazide is an organic compound with the molecular formula C8H10N4O4 It is a derivative of terephthalic acid, featuring two hydroxyl groups and a hydrazide functional group

Mechanism of Action

Target of Action

The primary target of 2,3-Dihydroxyterephthalohydrazide is the enzyme 2,3-dihydroxybenzoate decarboxylase . This enzyme plays a crucial role in the decarboxylation and carboxylation reactions .

Mode of Action

This compound interacts with its target enzyme through a V-shaped tunnel . The side chain conformation of a tyrosine residue controls the entry and exit of the substrate/product during reversible reactions . The direction of these reversible enzyme catalytic reactions depends on whether catalytic residues at the active center of the enzyme are protonated, which is subjected by the pH .

Biochemical Pathways

The compound affects the biochemical pathways involving the decarboxylation and carboxylation reactions . The interactions between the substrate/product traveling through the enzyme tunnel in 2,3-DHBD_Ao are direction-dependent . These results enrich the understanding of the interactions of substrates/products with macromolecular reversible enzymes in different reaction directions .

Pharmacokinetics

The synthesis of the compound involves refluxing a solution of diethyl 2,3-dihydroxyterephthalate in ethanol, mixed with hydrazine hydrate . The resulting compound is then filtered, recrystallized, and dried .

Result of Action

The result of the action of this compound is the modulation of the decarboxylation and carboxylation reactions . This modulation can potentially be exploited to improve the catalytic activity of reversible enzymes in the unfavorable direction .

Action Environment

The action of this compound is influenced by environmental factors such as pH . The forward and reverse reactions could be separated at different pH values . For instance, reversible 2,3-dihydroxybenzoate acid decarboxylase undergoes decarboxylation at pH 5.0 and carboxylation at pH 8.6 .

Biochemical Analysis

Biochemical Properties

2,3-Dihydroxyterephthalohydrazide plays a significant role in biochemical reactions, particularly in the formation of covalent organic frameworks (COFs). It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been used in the synthesis of fluorescent hydroxyl- and hydrazone-based COFs, which are known for their high crystallinity, chemical stability, and strong fluorescence emission under UV irradiation . The compound’s interaction with metal ions, such as copper, allows it to function as an “OFF–ON” fluorescent sensor for detecting amino acids like cysteine and L-histidine .

Cellular Effects

This compound influences various cellular processes and functions. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For example, in the context of fluorescent sensors, the compound’s interaction with metal ions can lead to changes in cellular fluorescence, which can be used to monitor cellular processes

Molecular Mechanism

The molecular mechanism of this compound involves its ability to form covalent bonds with other molecules, particularly in the synthesis of COFs. The compound undergoes polycondensation reactions with other organic molecules, leading to the formation of highly stable and crystalline structures . These interactions often involve the formation of hydrazone bonds, which are crucial for the compound’s stability and functionality. Additionally, the compound’s ability to interact with metal ions, such as copper, plays a significant role in its function as a fluorescent sensor .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that the compound maintains its stability and fluorescence properties over extended periods, making it suitable for long-term applications in biochemical assays and imaging . Its interaction with metal ions and other biomolecules can lead to changes in its properties, which need to be monitored over time.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower dosages, the compound has been observed to have minimal toxic effects, making it suitable for use in various biochemical applications. At higher dosages, there may be potential toxic or adverse effects, which need to be carefully evaluated in preclinical studies . Understanding the dosage effects is crucial for determining the compound’s safety and efficacy in potential therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways, particularly those related to its role in forming COFs. The compound interacts with enzymes and cofactors that facilitate its polycondensation reactions, leading to the formation of stable and crystalline structures . Additionally, its interaction with metal ions can influence metabolic flux and metabolite levels, which are important for its function as a fluorescent sensor.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound’s ability to form stable COFs suggests that it can be effectively transported and distributed within cellular compartments . Additionally, its interaction with metal ions can influence its localization and accumulation within specific cellular regions, which is important for its function as a fluorescent sensor.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound’s ability to form stable COFs allows it to be localized within specific cellular compartments, such as the cytoplasm and nucleus Additionally, its interaction with metal ions and other biomolecules can influence its localization and activity within these compartments

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,3-dihydroxyterephthalohydrazide typically involves the following steps:

-

Preparation of Diethyl 2,3-Dihydroxyterephthalate:

- A solution of 2,3-dihydroxyterephthalic acid (5.0 g, 25 mM) in 200 mL of ethanol is mixed with 12 mL of concentrated sulfuric acid.

- The solution is refluxed overnight, cooled, and the crude product is precipitated as white crystalline flakes.

- The precipitate is filtered, recrystallized from ethanol twice, and dried for 24 hours at 50°C to yield diethyl 2,3-dihydroxyterephthalate as a grey powder (5.5 g, 70% yield).

-

Synthesis of this compound:

- A solution of diethyl 2,3-dihydroxyterephthalate (5.0 g, 19 mM) in 100 mL of ethanol is mixed with 25 mL of hydrazine hydrate (98%).

- The solution is refluxed overnight, resulting in a pale yellow precipitate.

- The crude product is filtered, recrystallized from ethanol twice, and dried for 24 hours at 50°C to yield this compound as a grey powder (2.0 g, 40% yield) .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the laboratory synthesis methods can be scaled up with appropriate modifications to reaction conditions and equipment to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions: 2,3-Dihydroxyterephthalohydrazide can undergo various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form quinone derivatives.

Reduction: The hydrazide group can be reduced to form corresponding amines.

Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products:

Oxidation: Quinone derivatives.

Reduction: Amines.

Substitution: Alkylated or acylated derivatives.

Scientific Research Applications

2,3-Dihydroxyterephthalohydrazide has several applications in scientific research:

Chemistry: It is used in the synthesis of covalent organic frameworks (COFs) and other polymeric materials.

Biology: It can be used as a fluorescent sensor for detecting amino acids such as cysteine and histidine.

Industry: Used in the development of advanced materials with specific functional properties.

Comparison with Similar Compounds

2,5-Dihydroxyterephthalohydrazide: Similar structure but with hydroxyl groups at different positions.

Terephthalohydrazide: Lacks hydroxyl groups, leading to different chemical properties and reactivity.

Uniqueness: 2,3-Dihydroxyterephthalohydrazide is unique due to the specific positioning of its hydroxyl groups, which influences its reactivity and interaction with other molecules. This makes it particularly useful in applications requiring selective binding and detection .

Properties

IUPAC Name |

2,3-dihydroxybenzene-1,4-dicarbohydrazide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N4O4/c9-11-7(15)3-1-2-4(8(16)12-10)6(14)5(3)13/h1-2,13-14H,9-10H2,(H,11,15)(H,12,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFNPZBDEAVXFHD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1C(=O)NN)O)O)C(=O)NN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl [benzoyl(3-formyl-2,5-dimethyl-1h-pyrrol-1-yl)amino]acetate](/img/structure/B3332242.png)

![2-Amino-1-[1-(trifluoromethyl)cyclopropyl]ethanol](/img/structure/B3332245.png)

![[Benzoyl(3-formyl-2,5-dimethyl-1h-pyrrol-1-yl)amino]acetic acid](/img/structure/B3332248.png)

![(6-Methyl-2-p-tolyl-imidazo[1,2-a]pyridin-3-yl)-methanol](/img/structure/B3332314.png)